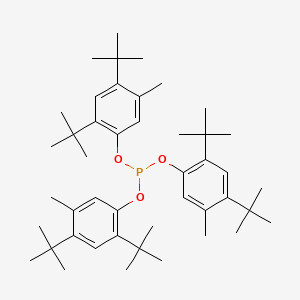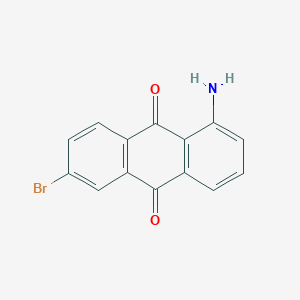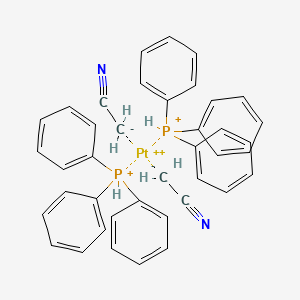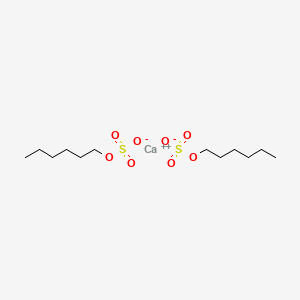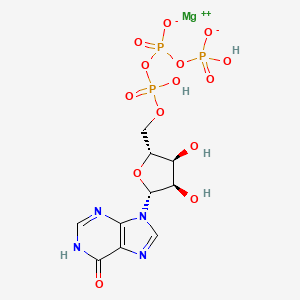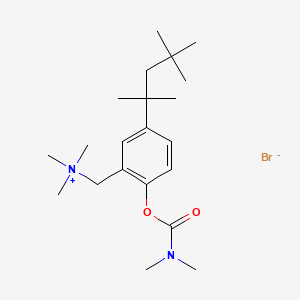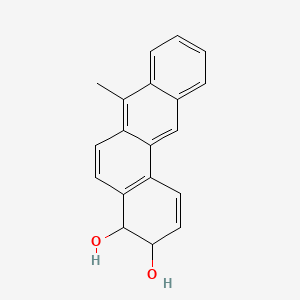
7-Methylbenz(A)anthracene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylbenz(A)anthracene-3,4-diol is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H14O2. It is a derivative of benz(a)anthracene, featuring a methyl group at the 7th position and hydroxyl groups at the 3rd and 4th positions
Synthetic Routes and Reaction Conditions:
Benz(a)anthracene Derivatization: The compound can be synthesized by starting with benz(a)anthracene and introducing methyl and hydroxyl groups through a series of chemical reactions.
Direct Functionalization: Direct functionalization methods involve the use of specific reagents to add the desired groups directly to the benz(a)anthracene core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 7-Methylbenz(a)anthracene-3,4-dione, 7-Methylbenz(a)anthracene-3,4-dicarboxylic acid.
Reduction Products: 7-Methylbenz(a)anthracene-3,4-dihydro derivative.
Substitution Products: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
7-Methylbenz(A)anthracene-3,4-diol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: It is investigated for its potential anti-cancer properties and as a tool in drug discovery.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 7-Methylbenz(A)anthracene-3,4-diol exerts its effects involves its interaction with cellular components, leading to DNA damage and subsequent cellular responses. The compound can intercalate into DNA, causing mutations and triggering apoptosis or cell death pathways. Molecular targets include DNA and various cellular enzymes involved in DNA repair and replication.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound without methyl and hydroxyl groups.
Benzo(a)pyrene: Another PAH with similar mutagenic properties.
Chrysene: A structurally related PAH with different substitution patterns.
Uniqueness: 7-Methylbenz(A)anthracene-3,4-diol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its presence of both methyl and hydroxyl groups makes it distinct from other PAHs, affecting its interaction with biological systems.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
62641-70-7 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
7-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10,18-21H,1H3 |
InChI-Schlüssel |
UJJYHXUOXFTWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
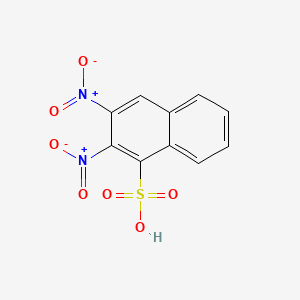
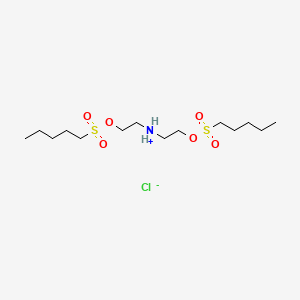
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)
